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molecular formula C14H16N4O2S B8615618 4-Methoxy-2-[4-(3-thienylcarbonyl)-1-piperazinyl]pyrimidine

4-Methoxy-2-[4-(3-thienylcarbonyl)-1-piperazinyl]pyrimidine

Cat. No. B8615618
M. Wt: 304.37 g/mol
InChI Key: ACNPUFRLGXYSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372746B1

Procedure details

To a solution of 1.0 g (7.81 mmol) of 3-thienylcarboxylic acid and 1 mL (7.86 mmol) of triethylamine in 30 mL of CH2Cl2 cooled to 0° C. 0.84 g (7.81 mmol) of ethyl chloroformiate are added. The mixture is maintained at 0° C. for 20 minutes and then 1.5 g (7.81 mmol) of 4-methoxy-2-(1-piperazinyl) pyrimidine dissolved in 10 mL of CH2Cl2 are added to the solution. The temperature is allowed to rise to room temperature and the solution continually stirred for 2 hours and the organic phase is washed with H2O, dried over NaSO4 and the solvent evaporated off under reduced pressure. The resulting oil is treated with ethyl ether to yield a solid which is recrystallised from ethanol/H2O to give 0.8 g (2.63 mmol) of 4-methoxy-2-[4-(3-thienylcarbonyl)-1-piperazinyl]pyrimidine. m.p.=90-92° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[CH:2]1.C(N(CC)CC)C.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][N:21]=[C:20]([N:24]2[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]2)[N:19]=1>C(Cl)Cl>[CH3:16][O:17][C:18]1[CH:23]=[CH:22][N:21]=[C:20]([N:24]2[CH2:25][CH2:26][N:27]([C:6]([C:3]3[CH:4]=[CH:5][S:1][CH:2]=3)=[O:8])[CH2:28][CH2:29]2)[N:19]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
COC1=NC(=NC=C1)N1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution continually stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
0.84 g (7.81 mmol) of ethyl chloroformiate are added
ADDITION
Type
ADDITION
Details
are added to the solution
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
WASH
Type
WASH
Details
the organic phase is washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting oil is treated with ethyl ether
CUSTOM
Type
CUSTOM
Details
to yield a solid which
CUSTOM
Type
CUSTOM
Details
is recrystallised from ethanol/H2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC(=NC=C1)N1CCN(CC1)C(=O)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.63 mmol
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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